Product packaging for Ethyl (9E,12E,15E)-Octadeca-9,12,15-Trienoate(Cat. No.:CAS No. 1191-41-9)

Ethyl (9E,12E,15E)-Octadeca-9,12,15-Trienoate

Cat. No.: B153907
CAS No.: 1191-41-9
M. Wt: 306.5 g/mol
InChI Key: JYYFMIOPGOFNPK-XSHSMGBESA-N
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Description

Significance of Ethyl Linolenate as a Model Lipid Ester in Contemporary Research

Ethyl linolenate serves as a significant model lipid ester in contemporary research due to its structural representation of fatty acid esters found in biological systems and food products. As an ester of ALA, it is relevant to studies investigating the metabolism and roles of omega-3 fatty acids. ontosight.ai Its properties, such as its liquid form and solubility in various solvents, make it amenable to experimental manipulation and analysis. sigmaaldrich.comcaymanchem.comglpbio.com

Researchers utilize ethyl linolenate to understand the chemical behavior of polyunsaturated fatty acid esters, including their susceptibility to oxidation and their interactions with other molecules. researchgate.nettandfonline.com For instance, studies have investigated the ozonolysis products of ethyl linolenate to understand the mechanisms of lipid oxidation. tandfonline.com Furthermore, it is used as a reference standard in analytical methods for quantifying fatty acid ethyl esters (FAEEs) in biological samples, which can be relevant in studies related to alcohol exposure or lipid metabolism. chemsrc.comsigmaaldrich.comsigmaaldrich.com

The compound's role as a model is also evident in research exploring methods for purifying and concentrating specific fatty acid esters from natural sources. mdpi.com The optimization of techniques like urea (B33335) complexation and molecular distillation for isolating ethyl linoleate (B1235992) (a closely related compound) from plant oils highlights the practical application of studying these model esters to develop efficient separation processes for valuable lipids. mdpi.com

Here is a table summarizing some key chemical properties of Ethyl Linolenate:

PropertyValueSource
Molecular FormulaC20H34O2 ontosight.aichemsrc.com
Molecular Weight306.48 g/mol ontosight.aichemsrc.com
CAS Number1191-41-9 sigmaaldrich.comcaymanchem.comglpbio.com
Boiling Point166-168 °C/1 mmHg or 374.4±0.0 °C at 760 mmHg chemsrc.comsigmaaldrich.com
Density0.892 g/mL at 25 °C or 0.9±0.1 g/cm³ chemsrc.comsigmaaldrich.com
Refractive Indexn20/D 1.468 sigmaaldrich.com
Flash Point100.7±20.4 °C or > 212.00 °F (> 100.00 °C) chemsrc.comthegoodscentscompany.com

Interdisciplinary Relevance of Ethyl Linolenate Studies

The study of ethyl linolenate has interdisciplinary relevance, connecting chemistry, biochemistry, and related fields such as nutritional science and analytical chemistry.

In biochemistry, ethyl linolenate is relevant to understanding lipid metabolism, cell membrane structure, and the synthesis of signaling molecules, particularly those derived from omega-3 fatty acids. ontosight.ai Research has explored how ethyl linolenate, as a metabolite of ethanol (B145695) and linolenic acid, can influence cellular processes. For example, studies have investigated its effects on hepatic stellate cells, showing it can stimulate signaling pathways. caymanchem.com

Chemically, its structure and reactivity are studied to understand esterification, oxidation, and other reactions involving polyunsaturated fatty acid esters. researchgate.nettandfonline.com This is crucial for developing methods for synthesizing, purifying, and stabilizing these compounds. mdpi.com

In analytical chemistry, ethyl linolenate serves as a standard for developing and validating methods to detect and quantify fatty acid ethyl esters in various matrices. chemsrc.comsigmaaldrich.comsigmaaldrich.com This has applications in forensic science and clinical diagnostics. sigmaaldrich.comsigmaaldrich.com

Furthermore, its occurrence in various plant sources like flaxseed and canola oil, as well as American basil, links its study to botany and natural product chemistry. ontosight.airesearchgate.net Research into the composition of these natural sources often involves the identification and quantification of compounds like ethyl linolenate. researchgate.net

Studies have also explored the potential biological activities of ethyl linolenate, such as its reported effect on inhibiting melanogenesis, which bridges chemical and biological research with potential applications in dermatology. chemsrc.comsigmaaldrich.comglpbio.comnih.gov Research findings indicate that ethyl linolenate can significantly inhibit melanin (B1238610) content and intracellular tyrosinase activity in melanoma cells. glpbio.comnih.gov

Here is a table summarizing some research findings related to Ethyl Linolenate:

Research AreaKey FindingSource
Lipid MetabolismInvolved in lipid metabolism, affecting energy storage and cell membranes. ontosight.ai
Cellular SignalingCan stimulate mitogen-activated protein kinase and cyclin signaling in hepatic stellate cells. caymanchem.com
Analytical ChemistryUsed as a reference standard for quantifying fatty acid ethyl esters. chemsrc.comsigmaaldrich.comsigmaaldrich.com
Natural ProductsFound in plant sources like flaxseed oil, canola oil, and American basil. ontosight.airesearchgate.net
MelanogenesisInhibits melanin content and tyrosinase activity in melanoma cells. glpbio.comnih.gov
Oxidation StudiesUsed as a model to study ozonolysis products and lipid oxidation. tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H34O2 B153907 Ethyl (9E,12E,15E)-Octadeca-9,12,15-Trienoate CAS No. 1191-41-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1191-41-9

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

ethyl (9E,12E,15E)-octadeca-9,12,15-trienoate

InChI

InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h5-6,8-9,11-12H,3-4,7,10,13-19H2,1-2H3/b6-5+,9-8+,12-11+

InChI Key

JYYFMIOPGOFNPK-XSHSMGBESA-N

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)OCC

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OCC

Appearance

Assay:≥98%A solution in ethanol

boiling_point

424 °F at 15 mmHg (NTP, 1992)

density

0.8919 at 77 °F (NTP, 1992) - Less dense than water;  will float

flash_point

greater than 235 °F (NTP, 1992)

Other CAS No.

1191-41-9

physical_description

Ethyl linolenate is a clear colorless liquid. (NTP, 1992)

Synonyms

(Z,Z,Z)-9,12,15-Octadecatrienoic Acid Ethyl Ester;  Ethyl (Z,Z,Z)-9,12,15-Octadecatrienoate;  Ethyl cis,cis,cis-9,12,15-Octadecatrienoate;  Ethyl Linolenate;  Ethyl Linolenoate;  Ethyl α-Linolenate

Origin of Product

United States

Synthetic Methodologies for Ethyl Linolenate and Structural Analogues

Chemical Synthesis Approaches

Chemical synthesis typically involves esterification reactions between a fatty acid and an alcohol, often catalyzed by acids or bases. cirad.fr

Esterification Reactions for Ethyl Linolenate Production

Ethyl linolenate can be synthesized chemically from alpha-linolenic acid and ethanol (B145695) through esterification reactions. ontosight.ai These reactions often utilize acid catalysts, such as sulfuric acid. nih.gov While chemical methods can achieve high yields, they may also lead to the formation of side products due to the lower specificity of chemical catalysts and the high temperatures often required. cirad.fr

One reported chemical esterification method for producing ethyl linoleate (B1235992) (a related fatty acid ethyl ester) involved the reaction of linoleic acid and ethanol in the presence of 1-hexyl-3-methylimidazolium (B1224943) hydrogen sulfate (B86663) in cyclohexane (B81311) at 40°C for 8 hours, achieving a yield of 91.07%. This method utilized an ionic liquid microemulsion to enhance the contact area between the catalyst and the reactants and to facilitate the removal of water produced during the reaction. chemicalbook.com

Another study on the chemical esterification of oleic acid with ethanol, catalyzed by sulfuric acid, achieved a high yield of 98.7%. This reaction was performed at 80°C with a 3:1 molar ratio of ethanol to oleic acid and the addition of molecular sieves to remove water. acs.org

Derivatization Reactions and Analog Synthesis

Derivatization reactions are often employed in the analysis of fatty acids and their esters, including ethyl linolenate. These reactions convert fatty acid moieties into corresponding esters through esterification and transesterification mechanisms. researchgate.net While derivatization is primarily used for analytical purposes, the principles can be applied to the synthesis of structural analogues.

For instance, the synthesis of fatty acid ethyl esters (FAEEs), which include ethyl linolenate, can be achieved through the transesterification of triglycerides with ethanol using chemical catalysts. researchgate.netredalyc.org Chemical transesterification of vegetable oils with ethanol has been used to produce FAEEs, although the selectivity for specific esters like ethyl linolenate can vary compared to enzymatic methods. redalyc.org

The synthesis of fatty alkanolamides, which can be considered structural analogues of fatty acid esters, has been achieved through chemical methods. One approach involved the reaction between ethanolamine (B43304) and a fatty acid, such as methyl linoleate, catalyzed by sodium methoxide, yielding linoleoyl ethanolamide. researchgate.net

Enzymatic Synthesis and Biocatalysis

Enzymatic synthesis using lipases offers a greener and often more selective alternative to chemical methods for producing fatty acid esters like ethyl linolenate. cirad.frscielo.br

Lipase-Catalyzed Transesterification and Esterification of Ethyl Linolenate

Lipases (EC 3.1.1.3) are versatile enzymes that can catalyze both hydrolysis and synthesis reactions, including esterification and transesterification, particularly in media with limited water availability. cirad.frscielo.brmdpi.com

Lipase-catalyzed transesterification has been employed for the synthesis of phytosterol linolenate using ethyl linolenate as the acyl donor. Candida rugosa lipase (B570770) has shown high catalytic activity in this reaction, performing significantly better than immobilized lipases like Novozym 435 and Lipozyme RM IM in certain conditions. jst.go.jp

Enzymatic esterification of fatty acids with ethanol to produce fatty acid ethyl esters, including ethyl linolenate, is another common approach. Lipases from various sources, such as Candida antarctica (specifically CALB, often immobilized as Novozym 435) and Thermomyces lanuginosus, have been successfully used for this purpose. redalyc.orgconicet.gov.arnih.govmdpi.com

Studies have compared chemical and enzymatic catalysis for FAEE production, indicating that enzymatic methods can offer higher selectivity for certain long-chain esters like ethyl linolenate. redalyc.org

Biocatalyst Selection and Immobilization Effects on Ethyl Linolenate Synthesis

The selection of the appropriate lipase is crucial for efficient enzymatic synthesis. Different lipases exhibit varying catalytic activities and selectivities depending on the substrates and reaction conditions. For instance, Candida rugosa lipase demonstrated high activity in the transesterification of phytosterols (B1254722) with ethyl linolenate. jst.go.jp Candida antarctica lipase B (CALB), often used in its immobilized form (Novozym 435), is another widely used lipase for esterification and transesterification reactions. redalyc.orgconicet.gov.arnih.govnih.gov

Immobilization of lipases onto solid supports is a common strategy to improve their stability, activity, and reusability, making enzymatic processes more economically viable for industrial applications. redalyc.orgmdpi.commdpi.com Hydrophobic supports are often preferred for ester synthesis in non-aqueous media as they can help maintain the enzyme's active conformation and manage the water produced during the reaction. mdpi.comnih.gov While immobilization can enhance operational stability, some loss of enzyme activity might occur upon immobilization. mdpi.commdpi.com

Studies have investigated the effect of different immobilized lipases on the synthesis of FAEEs. For example, Novozym 435 and immobilized lipases from Thermomyces lanuginosus and Rhizomucor miehei have been used in the transesterification of vegetable oils and ethanol. redalyc.orgredalyc.org The support material and immobilization protocol can significantly influence the performance of the biocatalyst. mdpi.com

Optimization of Reaction Parameters in Biocatalytic Synthesis (e.g., Temperature, Substrate Ratio, Solvent)

Optimizing reaction parameters is essential to maximize the yield and efficiency of enzymatic synthesis of ethyl linolenate. Key parameters include temperature, substrate molar ratio, and the choice of solvent or the use of solvent-free systems. jst.go.jpgoogle.comjmb.or.kroup.com

Temperature: Reaction temperature affects enzyme activity and substrate solubility. While increasing temperature can improve substrate solubility, excessively high temperatures can negatively impact enzyme catalytic activity and stability. mdpi.com Optimal temperatures for lipase-catalyzed esterification reactions typically range from 40°C to 60°C, although this can vary depending on the specific lipase and reaction system. mdpi.comjst.go.jpconicet.gov.arjmb.or.kr

Substrate Ratio: The molar ratio of substrates (e.g., fatty acid to alcohol or acyl donor to acceptor) influences the reaction equilibrium and conversion. Optimizing the substrate ratio can drive the reaction towards product formation. jst.go.jpgoogle.comjmb.or.kroup.com For the synthesis of phytosterol linolenate using ethyl linolenate and phytosterols, a molar ratio of phytosterols to ethyl linolenate of 1:1.75 was found to be effective in one study. jst.go.jp In other enzymatic esterification and transesterification reactions, substrate molar ratios have been optimized to achieve high yields. nih.govgoogle.comjmb.or.kroup.com

Solvent: The choice of solvent or operating in a solvent-free system significantly impacts enzymatic activity and reaction outcome. Non-polar organic solvents like hexane, iso-octane, and cyclohexane are often preferred for lipase-catalyzed synthesis reactions as they can favor esterification over hydrolysis and improve substrate solubility. jst.go.jpnih.govgoogle.comjmb.or.krconicet.gov.ar Solvent-free systems are also explored, particularly for food-related applications, although they can present challenges related to substrate viscosity and enzyme dispersion. scielo.brmdpi.comoup.com The Log P value of the solvent has been shown to correlate with conversion in some lipase-catalyzed transesterification reactions. jst.go.jp

Detailed studies involving response surface methodology have been employed to optimize multiple reaction parameters simultaneously for enzymatic esterification reactions, aiming to maximize product yield and minimize residual free fatty acids. oup.com

Data Tables

Based on the search results, here is an example of how data on enzymatic synthesis conditions and outcomes could be presented in a table:

Lipase UsedAcyl Donor/Fatty AcidAlcohol/Acyl AcceptorSolvent/SystemTemperature (°C)Substrate Molar Ratio (Donor:Acceptor)Reaction TimeKey Finding/YieldSource
Candida rugosaEthyl linolenatePhytosterolsIso-octane401.75:1 (Ethyl linolenate:Phytosterols)2 h95.9 ± 0.8% yield of phytosterol linolenate jst.go.jp
Novozym 435Soybean oilEthanolUltrasound-assistedNot specifiedNot specifiedNot specifiedIncreased ethyl linolenate production compared to control redalyc.org
CALB (Immobilized)Linolenic acidEthanolHexane or Solvent-free55Not specified1 hourQuantitative yield of ethyl linolenate conicet.gov.ar
Novozym 435Fatty acid mixtureGlycerol (B35011)Solvent-free903:1 (Fatty acids:Glycerol)12.37 h93.54% Triglyceride yield, 72.19% MLCT content oup.com
Novozym 435Camellia oil soapstocksDiethyl carbonateSolvent-free503:1 (Diethyl carbonate:Soapstocks)24 h98.4% yield of fatty acid ethyl esters nih.govresearchgate.net
TLL-SepabeadsBorage oilEthanolSolvent-free40Not specified24 h84.3% FAEE yield mdpi.com

Note: This table is compiled from various sources discussing related esterification and transesterification reactions, some directly involving ethyl linolenate synthesis and others providing context on enzymatic ester synthesis conditions.

Influence of Ultrasound on Enzymatic Synthesis Activity and Selectivity

Ultrasound irradiation has been explored as a method to enhance the efficiency of enzymatic synthesis of fatty acid ethyl esters (FAEEs), including ethyl linolenate. Ultrasound can influence enzymatic reactions by improving the dispersion and collision of reagent molecules and potentially altering enzyme conformation, thereby affecting activity and selectivity. researchgate.netredalyc.org

Studies have investigated the effect of ultrasound on the enzymatic synthesis of FAEEs from various oil sources using different lipases. For instance, the use of ultrasound associated with catalysis by Novozym 435 increased the production of FAEEs from soybean oil and led to changes in the product profile. researchgate.netredalyc.org While ethyl linoleate production increased with ultrasound irradiation using Novozym 435, the effect on ethyl linolenate can vary depending on the specific enzyme and reaction conditions. redalyc.org One study noted that with the C18-TLL enzyme, the ratio between ethyl linoleate and ethyl linolenate esters changed, and ethyl linolenate production was twice as much with ultrasound irradiation compared to reactions without it, suggesting that acoustic cavitation can be an interesting approach for the production of minority esters like ethyl linolenate. redalyc.org

Ultrasound-assisted enzymatic synthesis has demonstrated the potential to shorten reaction times and increase conversion rates in the synthesis of various esters, including fatty acid esters. nih.govnih.govmdpi.comnih.gov The transient high temperatures generated by ultrasound can promote the volatilization of ethanol, pushing the transesterification reaction forward. nih.gov Additionally, the cavitation effect of ultrasound can increase the contact probabilities between the substrate and the enzyme, further accelerating the reaction. nih.gov

Research findings indicate that ultrasonic pre-irradiation of lipases can enhance their enzymatic activities in both aqueous and non-aqueous media. nih.gov This enhancement is thought to originate from morphological changes in the enzyme preparation at macro and molecular levels. nih.gov

Data on the influence of ultrasound on enzymatic synthesis activity and selectivity for FAEEs:

LipaseSubstrateConditionFAEE Production (% change)Selectivity Change (Example)Source
Novozym 435Soybean oilUltrasound-assistedIncreased by ~3 timesIncreased specificity for ethyl linoleate researchgate.netredalyc.orgredalyc.org
C18-TLLSoybean oilUltrasound-assistedNot specified for totalRatio of ethyl linoleate to ethyl linolenate changed; ethyl linolenate production doubled. redalyc.org
T. lanuginosusSoybean oilUltrasound-assistedIncreased from 17.2% to 24.1%Minor changes in ethyl palmitate and ethyl linoleate content researchgate.netredalyc.org

Isolation and Purification Techniques for Ethyl Linolenate from Natural Sources and Synthetic Mixtures

Obtaining high-purity ethyl linolenate from natural sources or synthetic reaction mixtures often requires specific isolation and purification techniques. Several methods are employed, leveraging differences in the physical and chemical properties of ethyl linolenate and co-occurring compounds.

Molecular Distillation for Enhanced Purity

Molecular distillation (MD) is a thermal separation technique that operates under high vacuum, allowing for the separation of compounds with high molecular weights or those that are thermally sensitive. researchgate.net It is particularly useful for purifying fatty acid ethyl esters due to their relatively low vapor pressure compared to triglycerides and other lipids. macbeth-project.eu

In molecular distillation, the mixture is heated, and molecules with sufficient vapor pressure evaporate from a heated surface and condense on a nearby cooled surface. The short path length between the evaporator and condenser, combined with the high vacuum, minimizes thermal degradation. researchgate.net Separation is achieved based on the differences in the mean free path of the molecules, which is related to their molecular weight and vapor pressure. researchgate.net

Molecular distillation can be used in conjunction with other purification methods, such as urea (B33335) complexation, to achieve higher purity of ethyl linolenate. nih.govnih.govmdpi.comresearchgate.netscilit.comnih.gov Optimal conditions for molecular distillation, such as distillation temperature and vacuum pressure, are crucial for achieving high purity and yield. nih.govnih.govmdpi.comresearchgate.net

Research on the purification of ethyl linoleate (ELA) using molecular distillation after urea complexation demonstrated that this combined approach was effective in improving the total concentration of ELA in the final product. nih.govnih.govmdpi.comresearchgate.net

Detailed research findings on optimal conditions for molecular distillation for ethyl linoleate purification (as an example of a PUFA ethyl ester):

ParameterOptimal ValueOutcome (ELA Purity)Source
Distillation temperature145 °C60.45% nih.govnih.govmdpi.comresearchgate.net
Vacuum pressure1.0–5.0 × 10⁻² mbar60.45% nih.govnih.govmdpi.comresearchgate.net

Note: These specific values are for ethyl linoleate, but illustrate the parameters optimized in molecular distillation for PUFA ethyl esters.

Chromatographic Purification Strategies

Chromatographic techniques are powerful tools for the separation and purification of ethyl linolenate from complex mixtures, offering high resolution and the ability to achieve high purity. Various chromatographic methods can be employed, including column chromatography and high-performance liquid chromatography (HPLC).

Column chromatography, particularly with stationary phases like silica (B1680970) gel or ODS (Octadecyl Silica), can be used for the purification of fatty acid ethyl esters. patsnap.comjst.go.jp The separation is based on the differential partitioning of the compounds between the stationary phase and the mobile phase. For instance, a method using urea column chromatography with pure urea or urea loaded on a carrier as the stationary phase and a solvent mixture as the mobile phase has been described for purifying linolenic acid and its lower esters, including ethyl linolenate. google.com

Supercritical fluid chromatography (SFC), including simulated moving bed (SMB) chromatography with supercritical carbon dioxide as the mobile phase, has also been applied for the separation of fatty acid ethyl esters, such as ethyl linoleate and ethyl oleate (B1233923). researchgate.net SFC offers advantages like faster separation times and easier solvent removal compared to traditional liquid chromatography. researchgate.net Preparative chromatography is a key technology for the separation of fine chemicals on a production scale, and supercritical fluids can often replace organic solvents as the mobile phase. researchgate.net

High-performance liquid chromatography (HPLC) is commonly used for both analytical and preparative separation of fatty acid ethyl esters. The choice of stationary phase (e.g., reversed-phase C18) and mobile phase (e.g., mixtures of acetonitrile, methanol, water) can be tailored to achieve optimal separation of ethyl linolenate from other fatty acid esters.

Research findings on chromatographic purification:

MethodStationary PhaseMobile PhaseApplicationOutcome (Purity/Separation)Source
Urea column chromatographyPure urea or urea on carrierSolvent mixture (e.g., petroleum ether:ethanol:methanol)Purification of linolenic acid and lower estersAchieved high-purity product. google.com google.com
Preparative chromatographyODSMethanol or ethanolPurification of ethyl alpha-linolenate crude productPurity of 85.5% with 84.8% yield reported in one example. patsnap.com patsnap.com
Supercritical fluid SMB chromatographySilica gelSupercritical CO₂Separation of ethyl linoleate and ethyl oleateAchieved high purity for both components. researchgate.net researchgate.net
Silica-gel column chromatographySilica gelPetroleum ether/ethyl acetatePurification of phytosterol linolenate (involved separation of ethyl linolenate)Used for product purification after enzymatic reaction. jst.go.jp jst.go.jp

These chromatographic strategies provide effective means to isolate and purify ethyl linolenate to the desired purity levels for various applications.

Oxidation Processes and Degradation Mechanisms

Oxidation is a primary degradation pathway for ethyl linolenate, leading to the formation of various byproducts and affecting its physical and chemical properties. This process can be initiated by heat, light, or metal catalysts. tdx.catsigmaaldrich.com

Autoxidation Kinetics and Reaction Pathways

Autoxidation of ethyl linolenate is a free-radical chain reaction involving initiation, propagation, and termination steps. tdx.cat The process is initiated by the formation of free radicals, often from the decomposition of pre-existing hydroperoxides or through photooxidation. tdx.cat Hydrogen abstraction from the allylic or bis-allylic carbons, which have lower bond dissociation energies, is a key initiation step. tdx.catuva.nl

Once a carbon radical (R•) is formed, it rapidly reacts with molecular oxygen to produce a peroxyl radical (ROO•). tdx.cathelsinki.fi This peroxyl radical can then abstract a hydrogen atom from another ethyl linolenate molecule (RH), forming a hydroperoxide (ROOH) and a new carbon radical (R•), thus propagating the chain reaction. tdx.cathelsinki.fi

The rate of autoxidation generally increases with the degree of unsaturation. tdx.cat Ethyl linoleate, with two double bonds, reacts approximately 40 times faster than ethyl oleate (one double bond), and the rate roughly doubles for each additional double bond in higher polyenes. tdx.cat The reaction medium can also influence the susceptibility to oxidation. tdx.cat

Termination reactions occur through the mutual destruction of radical chain carriers, such as the recombination of two peroxyl radicals or a peroxyl radical and an alkyl radical, leading to non-radical products. helsinki.firoyalsocietypublishing.orgscilit.com

Thermal Oxidation Studies and Radical Chain Propagation

Thermal oxidation of ethyl linoleate (a related compound often studied as a model) has been investigated to understand the kinetics of the initial stages. Studies in the temperature range of 35-75°C have shown that oxidation chains are initiated by the thermal decomposition of ethyl linoleate hydroperoxide, which is a primary product in the early stages. royalsocietypublishing.orgscilit.comatamanchemicals.com The chain propagation steps involve the reaction of an alkyl radical (R•) with oxygen to form a peroxyl radical (ROO•), and the subsequent reaction of the peroxyl radical with ethyl linoleate (RH) to produce a hydroperoxide (ROOH) and regenerate an alkyl radical (R•). royalsocietypublishing.orgscilit.comatamanchemicals.com Chain termination occurs through the mutual destruction of R• and ROO• radicals. royalsocietypublishing.orgscilit.com

Influence of Catalysts and Inhibitors on Oxidation Mechanisms

The oxidation of ethyl linolenate can be significantly influenced by the presence of catalysts and inhibitors. Metal ions, particularly transition metals like iron and cobalt, can accelerate the decomposition of hydroperoxides, generating radicals that initiate further oxidation. tdx.catresearchgate.net For instance, cobalt-based catalysts like cobalt ethyl hexanoate (B1226103) are used to accelerate the autoxidation process in applications like drying oils. researchgate.netacs.org

Studies on the oxidation of ethyl linoleate, a model compound, have explored the effect of catalysts such as manganese(II)acetylacetonate ([Mn(acac)3]) and its combination with 2,2′-bipyridine (bpy). sigmaaldrich.comresearchgate.net [Mn(acac)3] can act as a hydroperoxide decomposition catalyst. researchgate.net The combination of [Mn(acac)3] and bpy can form highly reactive complexes that significantly increase the autoxidation rate but also promote the degradation of formed oligomers through β-scission reactions, leading to alkoxy radical formation. researchgate.net

Inhibitors, such as antioxidants, can slow down or prevent oxidation by scavenging free radicals or chelating metal ions. The behavior of antioxidants in colloidal solutions, relevant to the environment of fatty acids in some applications, can differ from that in true solutions. jfrm.ru

Formation and Characterization of Oxidative Byproducts (e.g., Epoxides, Hydroperoxides, Aldehydes)

The oxidation of ethyl linolenate yields a variety of byproducts, including hydroperoxides, epoxides, aldehydes, ketones, alcohols, and carboxylic acids. uu.nlmdpi.commdpi.comnih.gov Hydroperoxides are typically the primary stable products formed during lipid oxidation. mdpi.comnih.gov However, they are relatively unstable and can decompose to form a range of secondary oxidation products. mdpi.comnih.gov

Characterization of these byproducts can be performed using various analytical techniques, including ¹H and ¹³C NMR spectroscopy, mass spectrometry (MS), and size exclusion chromatography (SEC). researchgate.netmdpi.comresearchgate.net For example, ¹H NMR can be used to analyze hydroperoxides, conjugated double bonds, and other oxidation byproducts. researchgate.net ¹³C NMR can provide quantitative analysis of functional groups and the evolution of species like hydroperoxides and peroxides (ROOR) during oxidation. researchgate.net

Epoxides can be formed through the oxidation of double bonds. mdpi.comnih.gov Studies have investigated the catalytic epoxidation of ethyl linoleate using catalysts like CoCuAl layered double hydroxides, achieving high conversion and selectivity towards epoxides. rsc.org Aldehydes are common volatile organic compounds formed by the β-cleavage of hydroperoxides. researchgate.netmdpi.comnih.gov Examples include hexanal (B45976) and pentanal, which can be formed via β-scission reactions promoted by catalysts. researchgate.net These secondary products can undergo further reactions to form tertiary products. nih.gov

Data on the evolution of hydroperoxides and other functional groups during oxidation can be obtained through techniques like FT-IR and NMR. researchgate.net For instance, FT-IR can show the decrease in cis C=C bonds and the increase in -OH containing species over time during oxidation. researchgate.net

Oligomerization and Polymerization Mechanisms

Ethyl linolenate can undergo oligomerization and polymerization, particularly under oxidative conditions, leading to an increase in molecular weight and the formation of crosslinked structures. This process is fundamental to the "drying" of oils containing polyunsaturated fatty acids, like linseed oil.

The polymerization process in ethyl linoleate, a model system, involves the unsaturations in the fatty acid tails. uva.nl Oxygen and light, combined with trace amounts of an initiator (often a dryer catalyst), induce radical formation, which initiates polymerization through hydrogen abstraction of the bis-allylic hydrogen atoms. uva.nl Crosslink formation occurs through radical-radical recombination and addition to double bonds. uva.nl Different types of crosslinks are possible, including alkyl, ether, and peroxy crosslinks. uu.nl

Oligomers and polymer networks emerge as crosslinks form. uva.nl Ethyl linoleate oligomers are soluble in organic solvents, making them easier to characterize. researchgate.net Techniques like size exclusion chromatography (SEC) and mass spectrometry (MS) are used to study the formation and distribution of oligomers. researchgate.netresearchgate.netuva.nl ¹³C NMR and MS studies have revealed the formation of ethyl linoleate oligomers, including those with R-O-R and R-O-O-R linkages, as well as byproducts from side reactions. researchgate.net

Kinetic Modeling of Oligomerization Pathways

Kinetic modeling is employed to understand and predict the complex reaction pathways involved in the oligomerization and polymerization of ethyl linolenate. Automated reaction network generation algorithms can be used to formulate the kinetics of such complex systems, which involve a large number of possible reactions and growing species. uu.nlnorthwestern.edu

Microkinetic models have been developed to capture the autoxidation and oligomerization process. northwestern.eduresearchgate.net These models aim to describe the composition of oil-based coatings over time and explore the effects of environmental conditions. researchgate.net Kinetic Monte Carlo frameworks can be used to simulate the cobalt-catalyzed autoxidative curing of ethyl linoleate, tracking individual chemical species and their local network topology. acs.orgnorthwestern.eduresearchgate.net

Models based on automated reaction network generation can capture aspects like oligomer distribution, volatile production, and oxygen uptake. northwestern.edu However, accurately modeling minor products like epoxides, which are consumed over time, can be challenging and requires testing plausible reactions from the literature. northwestern.edu Ongoing work investigates the impact of different epoxide ring-opening reactions on the reaction network. northwestern.edu

Deterministic models are also used, particularly for investigating highly crosslinked states where Monte Carlo techniques may be less suitable. northwestern.edu Kinetic studies and computational modeling help to elucidate the complex reaction pathways and parameters involved in the polymerization process. uu.nlaiche.org

Crosslinking Phenomena in Ethyl Linolenate Polymerization

Crosslinking in ethyl linolenate polymerization, particularly through autoxidation, is a significant phenomenon. Autoxidation involves the reaction of double bonds with oxygen, leading to the formation of reactive hydroperoxide intermediates. These intermediates can then react with other double bonds, forming crosslinks, often via ether linkages. nih.gov This process is relevant in the drying of oils, where polyunsaturated fatty acid esters like ethyl linolenate act as model compounds for alkyd resins. researchgate.net Studies on the oxidation and oligomerization of ethyl linolenate have shown that this process is accelerated by certain catalyst combinations. researchgate.net The resulting polymers can be highly crosslinked. lehigh.edu The extent of crosslinking can be influenced by factors such as temperature and the concentration of double bonds. nih.govlehigh.edu

Reactions with Inorganic Species and Environmental Interactions

Ethyl linolenate can react with various inorganic species, impacting its behavior in different environments.

Ethyl linoleate, a related unsaturated fatty acid ester, has been studied as a model for the reactions of drying oils with metal ions in historic paints. Pb(II) and Zn(II) ions react rapidly with ethyl linoleate to form structured organic-inorganic hybrid complexes or coordination polymers. acs.orgnih.govnih.govscience.govosti.gov These reactions involve the formation of carboxylate complexes, as indicated by characteristic peaks in FTIR spectra. acs.orgnih.govnih.govosti.gov For Pb(II), an absorbance peak is observed around 1540 cm⁻¹, while for Zn(II), it appears around 1580 cm⁻¹. acs.orgnih.govnih.govosti.gov These complexes can form structured, spherulitic crystallites that aggregate and may exhibit luminescence. acs.orgnih.govnih.gov The formation of such metal carboxylate complexes is a known degradation process in oil paint films. acs.orgnih.govnih.gov

Ethyl linoleate has been shown to react efficiently with nitrite (B80452) ions in acidic biphasic media. academie-sciences.frsigmaaldrich.comacs.org This reaction leads to the formation of a complex mixture of nitro-products, including isomeric nitroalkenes, nitrohydroxy derivatives, and novel dinitro-compounds. academie-sciences.frsigmaaldrich.comacs.org The mechanism is proposed to involve the attack of NO2, generated from the decomposition of nitrous acid, on the double bonds, forming β-nitroalkyl radicals. academie-sciences.frsigmaaldrich.com These radicals can then undergo further reactions, such as H-atom abstraction or coupling with NO2, leading to the observed products. academie-sciences.frsigmaaldrich.com Specific products identified from the acid-promoted reaction of ethyl linoleate with nitrite ions include ethyl 10-nitrolinoleate (B10765619) and 12-nitrolinoleate, along with 9-nitro and 13-nitrolinoleates. academie-sciences.fr

Olefin Metathesis and Functionalization of Ethyl Linolenate

Olefin metathesis is a powerful tool for the functionalization of unsaturated fatty acid esters like ethyl linolenate. This catalytic reaction involves the redistribution of alkylidene fragments of alkenes. scielo.br Metathesis of polyunsaturated fatty acid esters can yield a variety of products, including polyenes, monoesters, diesters, and cyclopolyenes. scielo.br Cross-metathesis with other olefins can be used to synthesize new derivatives. scielo.br Studies have investigated the olefin metathesis of ethyl linoleate using different catalysts, such as Grubbs catalysts (first and second generation). researchgate.netpreprints.org The catalytic activity and the resulting product distribution are influenced by the choice of catalyst and reaction conditions like temperature and substrate concentration. researchgate.netpreprints.org For instance, the second-generation Grubbs catalyst has shown higher consumption of ethyl linoleate compared to the first-generation catalyst under certain conditions. researchgate.net Products such as α,ω-dicarboxylic acids can be formed through this process. preprints.org

Stereochemical and Regiochemical Aspects of Ethyl Linolenate Reactions

The presence of multiple cis double bonds in ethyl linolenate (specifically, (9Z,12Z,15Z)-ethyl octadeca-9,12,15-trienoate) ontosight.aiuni.lu introduces stereochemical and regiochemical considerations in its reactions. For example, in autoxidation, the regioselectivity of oxygen addition to the intermediate pentadienyl radical can be influenced by the substituents near the double bonds. nih.gov Studies on the oxidation of linolenates have shown that a symmetrical product pattern is observed, although addition at certain carbons might be slightly disfavored. nih.gov The stereochemistry of the double bonds can also play a role in the reaction pathways and the nature of the products formed. For instance, the degradation of linoleate hydroperoxides, related to ethyl linolenate oxidation, can lead to the formation of specific epoxy-ketones with defined double bond and epoxide stereochemistry (e.g., trans-epoxy and trans double bonds). tandfonline.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
Ethyl linolenate5367460
Ethyl linoleate5282184
Lead(II) ion104787
Zinc(II) ion3115392
Nitrite ion25993
Nitrous acid24529
Nitrogen dioxide3032371
Grubbs catalyst (select examples may be discussed implicitly in metathesis)N/A (Class of compounds)

Data Tables

Based on the search results, a data table illustrating the FTIR peaks for metal carboxylate complex formation can be generated.

Metal IonFTIR Absorbance Peak (cm⁻¹)Reference
Pb(II)~1540 acs.orgnih.govnih.govosti.gov
Zn(II)~1580 acs.orgnih.govnih.govosti.gov

Another potential data table could summarize the types of products formed during the acid-promoted reaction with nitrite ions, based on the detailed analysis mentioned in the literature. academie-sciences.frsigmaaldrich.comacs.org

Reaction Type with Nitrite Ions (Acidic Medium)Product ClassesReference
Acid-promoted nitrationNitroalkenes, Nitrohydroxy derivatives, Dinitro-compounds academie-sciences.frsigmaaldrich.comacs.org

Ethyl linolenate, an ethyl ester of alpha-linolenic acid, is a polyunsaturated fatty acid ester characterized by its three cis double bonds located at the 9th, 12th, and 15th carbon atoms from the carboxyl group, denoted as (9Z,12Z,15Z)-ethyl octadeca-9,12,15-trienoate. ontosight.aiuni.lu This structural feature dictates much of its chemical behavior, particularly its susceptibility to reactions involving the carbon-carbon double bonds.

Chemical Reactivity and Mechanistic Investigations of Ethyl Linolenate

Reactions with Inorganic Species and Environmental Interactions

Ethyl linolenate can engage in reactions with various inorganic species, which is relevant to its environmental fate and interactions in complex matrices.

The interaction of unsaturated fatty acid esters with metal ions is a well-documented phenomenon, particularly in the context of the degradation of historic oil paints. Studies using ethyl linoleate as a model compound have demonstrated that divalent metal ions like Pb(II) and Zn(II) react readily to form structured organic-inorganic hybrid complexes, often described as coordination polymers. acs.orgnih.govnih.govscience.govosti.gov

These reactions involve the coordination of the carboxylate group of the fatty acid ester to the metal ion. Spectroscopic analysis, such as Fourier transform infrared (FTIR) spectroscopy, provides evidence for the formation of these carboxylate complexes, with characteristic absorbance peaks observed around 1540 cm⁻¹ for Pb(II) complexes and approximately 1580 cm⁻¹ for Zn(II) complexes. acs.orgnih.govnih.govosti.gov The resulting complexes can manifest as distinct, structured crystallites that may aggregate and exhibit luminescence. acs.orgnih.govnih.gov This "soap" formation is recognized as a significant degradation pathway in materials containing both unsaturated fatty acids and certain metal ions. acs.orgnih.govnih.gov

Here is a summary of FTIR data for metal-ethyl linoleate complexes:

Metal IonFTIR Absorbance Peak (cm⁻¹)
Pb(II)~1540
Zn(II)~1580

Under acidic conditions and in the presence of nitrite (B80452) ions, ethyl linolenate undergoes complex reactions leading to the formation of various nitro-products. academie-sciences.frsigmaaldrich.comacs.org This process is initiated by the generation of reactive nitrogen dioxide (NO2) from nitrous acid, which is formed in acidic solutions containing nitrite. academie-sciences.frsigmaaldrich.com NO2 can add to the double bonds of ethyl linolenate, generating β-nitroalkyl radicals. academie-sciences.frsigmaaldrich.com These radical intermediates can then participate in a variety of subsequent reactions, including hydrogen atom abstraction and coupling with NO2, leading to a diverse mixture of products. academie-sciences.frsigmaaldrich.com

Detailed investigations of these reactions have identified several product classes, including isomeric nitroalkenes, nitrohydroxy derivatives, and novel dinitro-compounds. academie-sciences.frsigmaaldrich.comacs.org Specific examples of identified products include ethyl 10-nitrolinoleate (B10765619) and 12-nitrolinoleate, along with their 9-nitro and 13-nitro isomers. academie-sciences.fr The complexity of the product mixture highlights the multiple reaction pathways available to the radical intermediates formed upon NO2 addition.

A summary of product classes from acid-promoted reactions with nitrite ions:

Reaction Type with Nitrite Ions (Acidic Medium)Product Classes
Acid-promoted nitrationNitroalkenes, Nitrohydroxy derivatives, Dinitro-compounds

Olefin Metathesis and Functionalization of Ethyl Linolenate

Olefin metathesis is a versatile catalytic reaction that allows for the rearrangement and functionalization of alkenes, including unsaturated fatty acid esters like ethyl linolenate. scielo.br This reaction, typically catalyzed by transition metal complexes (e.g., Grubbs catalysts), involves the breaking and reforming of carbon-carbon double bonds. scielo.brresearchgate.netpreprints.org

The metathesis of polyunsaturated fatty acid esters can yield a range of products, such as shorter-chain olefins, diesters, and cyclic compounds, depending on the specific reaction conditions and the presence of other coreactants (e.g., in cross-metathesis). scielo.br Studies have explored the application of different generations of Grubbs catalysts for the olefin metathesis of ethyl linoleate, demonstrating that the catalyst structure and reaction parameters significantly influence the catalytic activity and the distribution of metathesis products. researchgate.netpreprints.org For instance, the second-generation Grubbs catalyst has shown higher efficiency in the consumption of ethyl linoleate compared to the first-generation catalyst under similar conditions. researchgate.net This methodology provides a route to synthesize functionalized fatty acid derivatives, such as α,ω-dicarboxylic acids. preprints.org

Stereochemical and Regiochemical Aspects of Ethyl Linolenate Reactions

The specific arrangement of the cis double bonds in ethyl linolenate gives rise to important stereochemical and regiochemical considerations in its chemical transformations. In reactions involving radical intermediates, such as autoxidation, the position at which a reaction occurs (regioselectivity) and the resulting spatial arrangement of atoms (stereochemistry) are influenced by the structure of the fatty acid chain and the reaction environment.

Studies on the autoxidation of linolenates have investigated the regioselectivity of oxygen attack on the pentadienyl radicals formed after hydrogen atom abstraction. nih.gov While a broadly symmetrical product distribution is often observed, subtle substituent effects can influence the preference for oxygen addition at specific carbon positions. nih.gov The stereochemistry of the double bonds can also impact the reaction pathways and the nature of the final products. For example, the degradation of hydroperoxides derived from linoleate oxidation can lead to the formation of epoxy-ketones with defined trans double bond and trans epoxide configurations, highlighting the role of stereochemistry in determining product outcomes. tandfonline.com Understanding these stereochemical and regiochemical aspects is crucial for predicting and controlling the outcomes of reactions involving ethyl linolenate and other polyunsaturated fatty acid esters.

Advanced Analytical and Spectroscopic Characterization of Ethyl Linolenate

Chromatographic Separation Techniques

Chromatography plays a vital role in separating ethyl linolenate from complex mixtures and isolating its various isomers. Different chromatographic modes exploit variations in properties like polarity, size, and the presence of double bonds to achieve effective separation.

Gas Chromatography (GC) and Coupled Methods (GC-MS, GC-MS/MS)

Gas Chromatography (GC) is a widely used technique for the analysis of fatty acid esters, including ethyl linolenate, primarily due to their volatility after appropriate derivatization or in their esterified form. GC provides high-resolution separation based on the boiling point and polarity of the analytes. The purity of ethyl linoleate (B1235992), a related compound, has been assessed by GC, showing a purity of 99.69% in one analysis medchemexpress.com. GC is often coupled with Mass Spectrometry (MS) to provide both separation and identification capabilities. GC-MS allows for the identification of ethyl linolenate based on its fragmentation pattern, providing a powerful tool for confirming its presence in samples. The NIST database contains GC-MS data for ethyl linoleate, showing total peaks and top m/z values nih.gov. GC-MS has been extensively used in the structural characterization of products formed from reactions involving ethyl linoleate, such as its reaction with nitrite (B80452) ions nih.govacs.org. In studies analyzing the chemical composition of plant extracts, GC-MS has been employed to identify compounds including ethyl linoleate and ethyl linolenate nih.govresearchgate.net.

Coupling GC with tandem mass spectrometry (GC-MS/MS) offers even greater selectivity and sensitivity for the analysis of complex samples. MS/MS provides additional structural information through the fragmentation of selected ions, allowing for more confident identification and quantification of target compounds, even in the presence of interfering substances. MS-MS data for ethyl linoleate is available, including precursor ion m/z and top fragment ions nih.gov.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) is another essential technique for the analysis of ethyl linolenate, particularly for samples that are less volatile or require separation based on different principles than GC. Reverse phase (RP) HPLC methods are suitable for analyzing ethyl linolenate using mobile phases containing acetonitrile, water, and an acid like phosphoric acid or formic acid for MS compatibility sielc.com. HPLC has been used to monitor the oxidation of ethyl linolenate and separate resulting hydroxy isomers tandfonline.com. It is also applied in the analysis of fatty acid ethyl esters in biodiesel production, allowing for the separation and quantification of various esters, including ethyl linolenate researchgate.net.

Ultra-Performance Liquid Chromatography (UPLC) is an advanced form of HPLC that utilizes smaller particle sizes in the stationary phase, enabling faster separations with higher resolution and sensitivity ijsrtjournal.com. UPLC is increasingly used in analytical chemistry and the pharmaceutical sector for its efficiency and speed ijsrtjournal.com. Smaller 3 µm particle columns are available for fast UPLC applications of ethyl linolenate analysis sielc.com. UPLC coupled with mass spectrometry (UHPLC-MS or UHPLC-MS/MS) provides a powerful platform for comprehensive analysis, offering high separation power and sensitive detection. UHPLC-MS/MS has been used for the simultaneous quantification of various fatty acid ethyl esters, including ethyl linolenate, in biological samples nih.gov.

Specialized Chromatographic Applications (e.g., Silver Ion Chromatography for Isomer Separation)

Specialized chromatographic techniques are crucial for separating isomers of ethyl linolenate, which differ in the position and geometry (cis/trans) of their double bonds. Silver ion chromatography is particularly effective for this purpose, as silver ions can form temporary pi complexes with the double bonds, with the strength of interaction depending on the number, position, and configuration of the double bonds.

Silver-ion impregnated HPLC has been successfully applied to the separation of complex mixtures of conjugated linoleic acid (CLA) isomers, which are related to linolenic acid derivatives. This method can separate isomers based on their trans,trans, cis,trans or trans,cis, and cis,cis configurations, as well as positional isomers within each geometrical group nih.gov. While specifically mentioning linoleic and linolenic acids, the principle extends to their ethyl esters. Excellent resolution of geometrical isomers of linolenic acid has been achieved using silver ion HPLC with specific mobile phases aocs.org. Silver ion chromatography, both TLC and HPLC, is invaluable for the analysis of complex fatty acid mixtures, including geometrical and positional isomers aocs.org.

Thin-Layer Chromatography (TLC) in Separation and Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for the separation of compounds, monitoring reaction progress, and preliminary analysis of samples containing ethyl linolenate. TLC separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel) and a mobile phase (solvent system). wisc.edu.

TLC has been used to monitor the completion of reactions involving ethyl linoleate google.com. It is also employed in the separation and purification of products from reactions, such as the acid-promoted reactions of ethyl linoleate with nitrite ions, where repeated TLC fractionation was used to isolate various nitro and nitrohydroxy products nih.govacs.org. In the analysis of plant extracts, column and thin-layer chromatography have been used to isolate biologically active substances, including fatty acid esters nih.gov. TLC plates coated with silica are commonly used, with various solvent systems employed depending on the polarity of the lipids being separated researchgate.net. Visualization of spots can be achieved using UV light or by spraying with detection reagents wisc.eduscribd.comfishersci.ca. TLC can also be coupled with MS for identification fishersci.ca.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed structural information about ethyl linolenate, including the position of double bonds, the configuration of isomers, and the presence of functional groups. Both ¹H NMR and ¹³C NMR are invaluable for its characterization.

¹H NMR spectroscopy provides information about the different types of protons in the molecule and their environments. The chemical shifts, splitting patterns, and integration of signals in the ¹H NMR spectrum can be used to confirm the structure of ethyl linolenate and identify specific protons, such as allylic and bis-allylic protons rsc.orgchemsociety.org.ng. ¹H NMR has been used to observe structural changes in ethyl linoleate during oxidation researchgate.net. Tentative proton peak positions for ethyl linoleate and conjugated ethyl linoleate have been reported, aiding in the calculation of conversion and product yield in reactions rsc.org.

¹³C NMR spectroscopy provides information about the carbon skeleton of ethyl linolenate. The chemical shifts of the carbon signals are sensitive to the electronic environment of each carbon atom, allowing for the identification of different types of carbons, including those involved in double bonds and the ester group roscoff-culture-collection.orgchemicalbook.com. Quantitative ¹³C NMR has been used to characterize oligomers and crosslinks formed during the autoxidation of ethyl linoleate researchgate.net. ¹³C NMR, including 2D methods like HMBC, has been used to confirm the structure of isolated compounds, including fatty acid esters nih.govroscoff-culture-collection.org. Studies using ¹³C-labeled ethyl linoleate have allowed for the monitoring and quantitative analysis of oxidation intermediates, revealing the evolution of hydroperoxides and peroxy links researchgate.net.

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide through-bond and through-space correlations between nuclei, offering more comprehensive structural elucidation. These techniques have been applied in the structural characterization of products derived from ethyl linoleate nih.govacs.orgchemsociety.org.ng.

NMR spectroscopy is also crucial for monitoring chemical reactions involving ethyl linolenate, such as oxidation and isomerization, by observing changes in the characteristic signals over time rsc.orgresearchgate.netresearchgate.netresearchgate.net.

NMR Data Examples:

While specific, detailed NMR spectral data for ethyl linolenate (beyond general statements of consistency with structure) were not extensively found in the provided snippets, the application of NMR to similar fatty acid esters and linoleate provides context. For instance, ¹³C NMR chemical shifts for linolenate (ALA, C18:3) in a different lipid context have been reported roscoff-culture-collection.org. ¹H NMR spectra of reaction products involving ethyl linoleate show highlighted signals corresponding to different compounds researchgate.net.

1D and 2D NMR for Structural Elucidation of Ethyl Linolenate and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules based on the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are extensively used for the structural elucidation of fatty acid ethyl esters like ethyl linolenate.

¹H NMR Spectroscopy: ¹H NMR provides information about the different types of protons in the molecule and their local chemical environment. Characteristic signals for ethyl linolenate include:

The terminal methyl protons (-CH₃) of the ethyl group, typically appearing as a triplet around 1.2-1.3 ppm.

The methylene (B1212753) protons (-CH₂-) adjacent to the ester oxygen, appearing as a quartet around 4.1-4.2 ppm.

The allylic protons (-CH₂-C=C-), which are adjacent to the double bonds, typically resonate in the range of 2.0-2.8 ppm, often appearing as complex multiplets due to coupling with multiple neighboring protons.

The bis-allylic protons (-CH₂-C=C-CH₂-C=C-), located between two double bonds, are highly deshielded and appear in the range of 2.7-2.9 ppm.

The vinylic protons (=CH-), directly attached to the double bonds, resonate in the downfield region, typically between 5.2 and 5.5 ppm.

The methylene protons along the saturated part of the fatty acid chain (-CH₂-) appear as complex multiplets in the region of 1.3-1.7 ppm.

The terminal methyl protons (-CH₃) at the end of the fatty acid chain typically appear as a triplet around 0.8-0.9 ppm.

Analysis of the chemical shifts, integration of peak areas (which are proportional to the number of protons), and splitting patterns (due to spin-spin coupling with neighboring protons) in the ¹H NMR spectrum allows for the assignment of different proton environments and confirmation of the presence of key functional groups and the fatty acid chain structure. Studies have utilized ¹H NMR to characterize the reaction products of ethyl linoleate (a similar fatty acid ethyl ester) with other compounds, demonstrating its utility in structural confirmation of derivatives. acs.orgsigmaaldrich.comresearchgate.net

¹³C NMR Spectroscopy: ¹³C NMR provides information about the different types of carbon atoms in the molecule. Key signals for ethyl linolenate include:

The carbonyl carbon (-C=O) of the ester group, which is highly deshielded and appears around 170-175 ppm.

The carbons involved in the double bonds (=CH-) resonate in the range of 125-135 ppm.

The carbon of the methylene group adjacent to the ester oxygen (-O-CH₂-) appears around 60-62 ppm.

The carbon of the terminal methyl group of the ethyl ester (-CH₃) is typically found around 14-15 ppm.

The allylic carbons (-CH₂-C=C-) and bis-allylic carbons (-C=C-CH₂-C=C-) resonate in the range of 25-35 ppm.

The saturated methylene carbons along the chain appear in the range of 20-35 ppm, with specific shifts depending on their position relative to the ester group and double bonds.

The terminal methyl carbon (-CH₃) of the fatty acid chain is typically found around 14 ppm.

The complete assignment of ¹³C signals, often aided by spectral databases, helps confirm the carbon skeleton and the presence and position of the double bonds. chemicalbook.comnih.govspectrabase.com

2D NMR Spectroscopy: Two-dimensional NMR techniques provide correlations between nuclei, which are invaluable for unambiguous structural assignment, especially for complex molecules or mixtures.

¹H-¹H Correlation Spectroscopy (COSY): Shows correlations between protons that are coupled to each other through bonds. This helps in tracing the connectivity of protons along the fatty acid chain and the ethyl group. acs.orgresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with the carbon atoms to which they are directly attached (one-bond correlation). This is useful for assigning specific proton signals to their corresponding carbons and vice versa. researchgate.netmagritek.com

The combination of 1D and 2D NMR data allows for a comprehensive structural elucidation of ethyl linolenate and its potential derivatives or reaction products. acs.orgsigmaaldrich.com

Quantitative NMR Applications in Reaction Monitoring

Quantitative NMR (qNMR) is a technique that utilizes the direct proportionality between the integrated signal area in an NMR spectrum and the number of nuclei giving rise to that signal. This makes NMR suitable for quantifying the components in a mixture or monitoring the progress of a chemical reaction without the need for external calibration curves, provided appropriate internal standards are used or specific signals are chosen for relative quantification. scispace.comaocs.org

qNMR can be applied to monitor reactions involving ethyl linolenate, such as transesterification or oxidation. By monitoring the changes in the integrated areas of characteristic signals corresponding to ethyl linolenate and its reactants or products over time, the reaction kinetics and conversion can be determined. For instance, in transesterification reactions involving fatty acid ethyl esters, the signals from the ethyl group and the glycerol (B35011) backbone can be used for quantification. aocs.orgresearchgate.net While signal overlap can sometimes complicate the analysis of complex mixtures, advanced NMR techniques and careful signal selection can improve accuracy. researchgate.netnih.gov ¹³C NMR can also be used for quantitative analysis, particularly when isotopic labeling is employed, allowing for the tracking and quantification of specific carbons and reaction intermediates. researchgate.netresearchgate.net

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. Coupled with separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), MS is a powerful tool for identifying and quantifying ethyl linolenate in various samples.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique commonly used for analyzing polar and thermolabile compounds, including fatty acid esters. In ESI-MS, a solution of the analyte is sprayed through a charged needle, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, leading to the expulsion of charged analyte molecules (ions) into the gas phase. ESI typically produces protonated molecules ([M+H]⁺), deprotonated molecules ([M-H]⁻), or adduct ions (e.g., with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺). sciepub.comnih.gov

For ethyl linolenate (C₂₀H₃₄O₂), the molecular weight is approximately 306.48 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 307.2632, the sodium adduct [M+Na]⁺ at m/z 329.2451, and the ammonium adduct [M+NH₄]⁺ at m/z 324.2897. uni.lu In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected at m/z 305.2486. uni.lu

Tandem Mass Spectrometry (MS/MS, MSn) and Ion Mobility Spectrometry

Tandem Mass Spectrometry (MS/MS or MSⁿ) involves multiple stages of mass analysis, allowing for the fragmentation of selected precursor ions and analysis of the resulting product ions. This provides detailed structural information and enhances the specificity of detection, particularly in complex matrices. nih.govcapes.gov.br

In MS/MS experiments, a precursor ion (e.g., the protonated molecule of ethyl linolenate) is selected in the first mass analyzer, then fragmented (typically through collision-induced dissociation, CID), and the product ions are analyzed in the second mass analyzer. The fragmentation pattern is characteristic of the compound's structure. LC-MS/MS methods have been developed for the analysis of fatty acid ethyl esters, including ethyl linolenate, often using triple quadrupole mass spectrometers in multiple reaction monitoring (MRM) mode for sensitive and selective quantification. nih.govcapes.gov.brresearchgate.net

Ion Mobility Spectrometry (IMS) separates ions based on their size, shape, and charge as they travel through a drift gas under the influence of an electric field. When coupled with MS, IMS provides an additional dimension of separation and yields information about the collision cross section (CCS) of the ions. Predicted CCS values for ethyl linolenate adducts are available, which can be used in conjunction with m/z data for more confident identification, especially in untargeted screening or when analyzing isomers. uni.lu

Elucidation of Fragmentation Patterns for Structural Confirmation

The fragmentation patterns observed in MS/MS experiments are critical for confirming the structure of ethyl linolenate. Fatty acid ethyl esters typically undergo characteristic fragmentation upon CID. Common fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond alpha to the carbonyl group, leading to the loss of the ethyl radical or the fatty acid chain radical.

McLafferty rearrangement: A characteristic rearrangement involving the loss of a neutral olefin molecule from the fatty acid chain, often observed for esters with unsaturation.

Cleavage along the fatty acid chain: Fragmentation can occur along the carbon chain, particularly at allylic bonds (adjacent to double bonds), leading to fragment ions that help locate the positions of the double bonds.

For ethyl linolenate, fragmentation of the protonated molecule [M+H]⁺ (m/z 307.2632) can yield characteristic product ions. For example, loss of ethanol (B145695) (46 Da) can occur. Fragmentation at the allylic positions due to the double bonds at Δ9, Δ12, and Δ15 will produce specific fragment ions that help confirm the positions of these unsaturations. While specific detailed fragmentation pathways for ethyl linolenate were not extensively detailed in the immediate search results, studies on similar fatty acid ethyl esters like ethyl linoleate show fragment ions related to the loss of the ethyl group and cleavages along the hydrocarbon chain, particularly at or near the double bonds. nih.govnih.gov The NIST database also provides GC-MS and MS/MS data which would contain detailed fragmentation patterns. nih.govnih.govnist.govnist.gov Analysis of these fragmentation ions allows for the confirmation of the ethyl ester moiety and the polyunsaturated fatty acid chain structure.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that probe the molecular vibrations of a compound, providing information about the functional groups present.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, corresponding to specific bond vibrations. Characteristic IR absorption bands for ethyl linolenate include:

A strong band around 1735 cm⁻¹ corresponding to the C=O stretching vibration of the ester group.

Bands in the region of 2850-3000 cm⁻¹ corresponding to C-H stretching vibrations, with distinct peaks for sp³ C-H (saturated, below 3000 cm⁻¹) and sp² C-H (vinylic, above 3000 cm⁻¹).

Bands around 1640-1660 cm⁻¹ due to C=C stretching vibrations of the double bonds.

Bands in the fingerprint region (below 1500 cm⁻¹) providing information about the bending vibrations and skeletal modes, which are unique to the molecule's structure.

A strong band around 1150-1200 cm⁻¹ corresponding to the C-O stretching vibration of the ester group.

IR spectroscopy is useful for identifying the presence of ester and carbon-carbon double bonds in ethyl linolenate and can be used for quality control or to study chemical changes like oxidation or complex formation, which can lead to shifts or changes in band intensities. chemicalbook.comnih.govchemicalbook.comosti.govacs.org

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of light by the molecule, also providing information about molecular vibrations. Raman scattering is particularly sensitive to vibrations of nonpolar bonds and symmetric functional groups. For ethyl linolenate, characteristic Raman bands include:

Strong bands corresponding to C=C stretching vibrations, often more intense than in IR for symmetrical double bonds.

Bands related to C-H stretching and bending vibrations.

Bands associated with the ester C=O stretch.

Fourier Transform Infrared (FTIR) Spectroscopy in Characterization and Reaction Monitoring

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups present in a molecule and monitoring changes in these groups during chemical reactions or physical processes . For Ethyl linolenate, FTIR provides a characteristic vibrational spectrum reflecting the presence of its key structural features: the ester carbonyl group (C=O), the ester C-O stretches, the cis C=C double bonds, and the various C-H stretching and bending vibrations within the alkyl chain .

The FTIR spectrum of Ethyl linolenate typically exhibits strong absorption bands corresponding to these functional groups. A prominent band is observed in the 1735-1745 cm⁻¹ region, characteristic of the C=O stretching vibration of the ester group . The C-O stretching vibrations of the ester linkage typically appear in the 1150-1250 cm⁻¹ range. The presence of cis C=C double bonds is indicated by characteristic C=C stretching vibrations around 1650-1660 cm⁻¹ and C-H out-of-plane bending vibrations around 720-730 cm⁻¹ . Aliphatic C-H stretching vibrations (CH₂, CH₃) are observed in the 2800-3000 cm⁻¹ region, with specific bands for unsaturated C-H stretches (vinyl hydrogens) appearing slightly higher, around 3010-3020 cm⁻¹.

FTIR spectroscopy is also valuable for monitoring reactions involving Ethyl linolenate, such as oxidation or transesterification. During oxidation, changes in the spectrum can indicate the formation of hydroperoxides (O-H stretching around 3400 cm⁻¹), carbonyl compounds (aldehydes, ketones, carboxylic acids, showing new or shifted C=O bands), and the disappearance of C=C bonds (decrease in intensity of bands around 1650 cm⁻¹ and 3010 cm⁻¹) . Monitoring the intensity changes of specific peaks over time or under different conditions allows for kinetic studies and identification of reaction intermediates or products . For instance, the decrease in the vinyl C-H band intensity at ~3010 cm⁻¹ is a direct measure of double bond consumption during oxidation or hydrogenation .

Characteristic FTIR Absorption Bands for Ethyl Linolenate

Computational Modeling and Simulation in Ethyl Linolenate Research

Kinetic Modeling of Complex Reaction Networks

The reactions of ethyl linolenate, particularly during autoxidation and polymerization, result in a highly complex network of chemical species and elementary steps. researchgate.net Kinetic modeling aims to mathematically describe the rates at which these reactions occur, providing a dynamic picture of how concentrations of reactants, intermediates, and products change over time. wur.nl Given the multiple reactive sites on the ethyl linolenate molecule (three double bonds and two bis-allylic positions), the resulting reaction network is exceptionally large and intricate, necessitating advanced computational strategies. researchgate.netnorthwestern.edu

Manually constructing the complete reaction network for ethyl linolenate oxidation and polymerization is practically impossible due to the combinatorial explosion of possible reactions. arxiv.org To address this challenge, researchers employ automated reaction network generation (ARNG) algorithms. uva.nluva.nl These computational tools use a set of predefined reaction rules based on fundamental chemical principles (e.g., hydrogen abstraction, radical addition, β-scission) to systematically and automatically build the reaction network and its corresponding kinetic equations. uva.nl This approach ensures that all potential reaction pathways are considered, providing a comprehensive and unbiased foundation for kinetic modeling. nih.govchemrxiv.orgrsc.org For systems like the drying of linseed oil, which is rich in linolenic acid esters, ARNG is crucial for developing a complete model of the complex chemistry involved. northwestern.eduuva.nl

Microkinetic modeling focuses on describing a chemical transformation as a sequence of elementary steps, with each step characterized by its own rate coefficient. northwestern.edu In the context of ethyl linolenate, this approach is used to simulate the autoxidation polymerization process in detail. uva.nluva.nl

By combining ARNG with experimental data, researchers can develop detailed microkinetic models that describe the drying process of oils containing linoleate (B1235992) esters. uva.nl These models can compute the concentrations of various monomeric species and quantify the number and type of crosslinks (peroxyl, ether, alkyl) that form the polymer network. uva.nluva.nl Studies on ethyl linoleate (EL) and methyl linoleate (ML) have shown that such models can successfully reproduce experimental data from techniques like Fourier transform infrared (FTIR) spectroscopy and size exclusion chromatography (SEC). uva.nl

Key findings from these models include the ability to determine rate coefficients for critical reaction families and to identify the dominant chemical pathways. For instance, in linoleate systems, peroxyl crosslinks were found to be the most dominant type formed, followed by ether crosslinks, with alkyl crosslinks being practically absent. uva.nl This level of detail is essential for understanding how the molecular structure of ethyl linolenate dictates the formation and properties of the final polymer film.

Model TypeApplication to Linoleate EstersKey InsightsReference
Automated Reaction Network Generation (ARNG)Autoxidation polymerization of ethyl and methyl linoleate.Systematically generates complex reaction networks and kinetic equations. uva.nluva.nl
Random Graph (RG) ModelingCombined with ARNG to predict global polymer properties of ethyl and methyl linoleate.Predicts molar mass distributions, gel point, and gel fraction. uva.nl
Mechanistic Kinetic ModelLipid oxidation in vegetable oils with varying fatty acid compositions.Accounts for specific kinetic constants for different unsaturated fatty acid types. wur.nl

Molecular Dynamics and Simulation Studies of Ethyl Linolenate Systems

Molecular dynamics (MD) is a computational simulation method that calculates the time-dependent behavior of a molecular system, providing detailed information on atomic and molecular motion. nih.govmdpi.com By solving Newton's equations of motion for a collection of atoms and molecules, MD simulations can reveal the dynamic evolution of systems, from protein folding to polymer formation. nih.gov

For ethyl linolenate, MD and related techniques like Dissipative Particle Dynamics (DPD) are used to study its behavior at the molecular level. For example, DPD simulations have been successfully applied to model the aggregation and micellization behavior of surfactants derived from linolenic acid and ethyl piperazine. ppor.az These simulations can predict properties like the critical micelle concentration, which align well with experimental data. ppor.az In the context of polymerization, MD simulations are valuable for investigating the thermo-mechanical properties and topology of the resulting polymer networks, helping to understand how factors like molecular flexibility influence the crosslinking process and the eventual properties of the dried oil film. researchgate.net

Theoretical Chemistry Investigations and Quantum Chemical Calculations (QCC)

Theoretical chemistry and quantum chemical calculations (QCC) provide fundamental insights into the electronic structure, stability, and reactivity of molecules. lynchlab-cme.com Methods like Density Functional Theory (DFT) are widely used to calculate molecular properties and to explore the mechanisms of chemical reactions at the atomic level. researchgate.netscielo.br

In the study of ethyl linolenate and related molecules, QCC has been instrumental. DFT calculations have been performed on α-linolenic acid to optimize its geometry, calculate its vibrational modes, and analyze its frontier molecular orbitals, which are key to understanding its reactivity. scielo.brresearchgate.net These calculations show excellent agreement with experimental Raman spectroscopy data. scielo.brresearchgate.net

Furthermore, DFT has been used to investigate the molecular mechanisms of heat-induced isomerization and oxidation of triglycerides containing linoleic acid, a close structural relative of linolenic acid. rsc.orgrsc.org These studies calculate the energy differences between various isomers and the activation energies for different reaction pathways, providing a quantum-level understanding of why certain reactions are favored over others. rsc.org This fundamental information is crucial for building accurate and predictive microkinetic models. lynchlab-cme.comresearchgate.net

Molecule StudiedQCC MethodKey FindingsReference
α-Linolenic Acid (ALA)DFT (B3LYP/6-311+G(d,p))Optimized geometry, calculated vibrational modes, and analyzed frontier molecular orbitals. Results agree well with Raman experiments. scielo.brresearchgate.net
TrilinoleinDFT (B3LYP/6-31*G)Investigated mechanisms of heat-induced cis/trans isomerization and oxidative cleavage. Calculated energy difference between cis and trans linoleic acid (6.2 kJ mol⁻¹). rsc.orgrsc.org

Data Science and Machine Learning Applications in Reaction Prediction

Data science and machine learning (ML) are emerging as powerful tools in chemical research for predicting reaction outcomes, optimizing reaction conditions, and discovering new materials. uni-muenster.de By training algorithms on large datasets of known reactions, ML models can learn complex patterns and relationships that are not immediately obvious to human researchers. uni-muenster.deresearchgate.netnih.gov

While direct ML applications for predicting the reaction outcomes of ethyl linolenate are still developing, the potential is significant. The general approach involves representing molecules as numerical fingerprints and using these representations to train models, such as neural networks, to predict reaction yields or identify the major product from a list of possibilities. researchgate.net In the broader field of fatty acid research, ML models have been successfully used to predict the content of different fatty acid classes (saturated, monounsaturated, polyunsaturated) in food products based on other nutritional data. researchgate.netnih.gov Similarly, ML models could be developed and trained on experimental or computationally generated data from ethyl linolenate reactions to predict the complex distribution of oxidation and polymerization products under various conditions, thereby accelerating research and development in areas like coatings, polymers, and materials science. nih.gov

Ethyl linolenate is a fatty acid ethyl ester derived from linolenic acid ontosight.ai. It is a long-chain fatty acid ethyl ester formed by the condensation of the carboxyl group of linoleic acid with the hydroxyl group of ethanol (B145695) atamanchemicals.comebi.ac.ukebi.ac.uknih.gov. Ethyl linolenate is also known as ethyl alpha-linolenate ontosight.ai.

Biochemical Transformations and Enzymatic Interactions Involving Ethyl Linolenate Mechanistic Studies

Applications of Ethyl Linolenate As a Model System in Scientific Disciplines

Materials Science Research

In materials science, ethyl linolenate and its analogs are used to simulate the behavior of more complex organic materials, particularly those derived from natural oils.

Modeling Drying and Curing Processes in Oil-Based Systems (e.g., Paint Films, Alkyd Resins)

The drying and curing of oil-based coatings, such as paint films and alkyd resins, involve complex oxidative crosslinking reactions of unsaturated fatty acid esters. Ethyl linoleate (B1235992) has been extensively used as a model substance to study the mechanistic aspects of alkyd resin drying fishersci.calipidmaps.org. This modeling approach simplifies the complex mixture of fatty acids found in natural drying oils, allowing for a more focused investigation of the chemical processes involved.

Studies using ethyl linoleate as a model have explored the kinetics of the autoxidation process, particularly in the presence of driers, which are metal-containing catalysts that accelerate drying nih.govmdpi.com. For example, research has investigated the effectiveness of different metal-based drying systems, including iron-based catalysts and ferrocene (B1249389) derivatives, using ethyl linoleate to evaluate their impact on the autoxidation rate nih.govmdpi.com. These model studies help in understanding how catalysts initiate and propagate the radical chain reactions responsible for the formation of hydroperoxides and subsequent crosslinking that leads to film hardening nih.gov.

The use of model systems like ethyl linoleate allows researchers to isolate and study specific aspects of the drying process, such as the influence of metal ions and additives on the rate and mechanism of oxidation and crosslinking mdpi.comnih.gov. While ethyl linoleate (with two double bonds) is a common model, the principles learned are applicable to the more highly unsaturated ethyl linolenate (with three double bonds), which would undergo similar, albeit potentially faster and more complex, oxidative processes due to the presence of additional bis-allylic hydrogens.

Investigating Degradation Mechanisms in Organic Materials

Polyunsaturated fatty acid esters are susceptible to degradation through oxidation, hydrolysis, and reactions with environmental factors, including metal ions. Ethyl linoleate has been utilized as a model to investigate degradation mechanisms, particularly the formation of metal soaps in historic paint films. Metal soaps, formed by the reaction of metal ions from pigments or driers with fatty acids (or their esters after hydrolysis), are a significant degradation product in oil paintings, leading to issues like increased brittleness and the formation of crystalline aggregates.

Studies using ethyl linoleate as a model have shown that metal ions like Pb(II) and Zn(II) can react rapidly with the ester to form structured organic-inorganic hybrid complexes or coordination polymers. These complexes, which can form rapidly when metal ions are solubilized, provide insight into the initial stages of soap formation observed in more complex paint systems. The use of a simplified model like ethyl linoleate allows for detailed analysis of the reaction products and mechanisms using techniques such as optical microscopy, X-ray powder diffraction, and electron microscopy. The findings from these ethyl linoleate studies are relevant to understanding the degradation pathways that would also affect ethyl linolenate residues in aged organic materials.

Fundamental Studies in Lipid Chemistry and Biochemistry

Ethyl linolenate is relevant in fundamental studies concerning the chemistry and biochemistry of lipids, particularly the reaction mechanisms of polyunsaturated fatty acid esters.

Elucidating Reaction Mechanisms of Polyunsaturated Fatty Acid Esters

Polyunsaturated fatty acid esters, including ethyl linolenate, undergo autoxidation, a radical chain reaction initiated by the abstraction of a hydrogen atom from a bis-allylic methylene (B1212753) group. This process is central to the drying of oils and the oxidative degradation of lipids. Studies on the autoxidation of polyunsaturated fatty acids and their esters aim to elucidate the complex cascade of reactions, including the formation of allylic radicals, reaction with oxygen to form peroxyl radicals, and subsequent formation of hydroperoxides.

Research indicates that the autoxidation of linolenate (the free fatty acid) initially forms significant amounts of secondary oxidation products alongside hydroperoxides, resulting in more complex mixtures compared to linoleate autoxidation. As an ethyl ester, ethyl linolenate would participate in analogous radical reactions. Studies using simplified esters like ethyl linoleate and ethyl linolenate as models help researchers to understand the influence of factors such as the number and position of double bonds, the presence of catalysts or antioxidants, and environmental conditions on the reaction pathways and the nature of the resulting oxidation products. Understanding these fundamental mechanisms using model compounds is crucial for predicting the behavior and stability of natural oils and lipid-containing materials.

Q & A

Q. What analytical methods are recommended for the identification and quantification of ethyl linolenate in complex matrices?

Methodological Answer:

  • Gas Chromatography (GC): Utilize polar stationary phases (e.g., 10% DEGS on Chrosorb WAWDMCS) for separation, with validation parameters including recovery rates (97.87%) and RSD (1.52%) for accuracy .

  • Mass Spectrometry (MS) and NMR: Combine MS fragmentation patterns with 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR data to confirm structural identity, referencing spectral libraries for cross-validation .

  • Data Table:

    MatrixMethodRecovery (%)RSD (%)Reference
    Bombyx mori oilGC-DEGS97.871.52

Q. How can ethyl linolenate be isolated from natural sources while preserving its structural integrity?

Methodological Answer:

  • Bioassay-guided fractionation: Use ethanol extraction followed by sequential solvent partitioning (e.g., ethyl acetate fractionation) to isolate ethyl linolenate .
  • Column chromatography: Employ silica gel or Sephadex columns with gradient elution (e.g., hexane:ethyl acetate) to purify fractions, monitored via TLC or HPLC .

Q. What storage conditions are optimal for maintaining ethyl linolenate stability?

Methodological Answer:

  • Temperature: Store at 2–8°C in amber vials to prevent thermal degradation and oxidation .
  • Solvent stability: For dissolved samples, use inert solvents (e.g., DMSO) and store at -80°C for long-term preservation .

Advanced Research Questions

Q. How do substituent effects influence the regioselectivity of ethyl linolenate autoxidation?

Methodological Answer:

  • Mechanistic analysis: Use kinetic studies and ESR spectroscopy to assess how alkyl chain length (e.g., ethyl vs. pentyl substituents) affects radical stabilization. For example, ethyl groups (Taft parameter Es=0.07E_s = 0.07) favor C-1 oxygen addition over C-5 (ratio 1.6:1) compared to pentyl substituents .

  • Data Table:

    SubstituentEsE_sC-1:C-5 Addition Ratio
    Ethyl0.071.6:1
    Pentyl0.401.2:1

Q. What experimental parameters govern the oxidative stability of ethyl linolenate under varying temperatures?

Methodological Answer:

  • Non-isothermal DSC: Measure activation energy (EaE_a) and oxidative induction time. At 60°C, mass loss due to volatilization increases, while oxygen uptake decreases compared to 50°C .
  • Chemiluminescence: Quantify hydroperoxide formation rates, correlating with temperature-dependent degradation pathways .

Q. How does ethyl linolenate supplementation modulate prostanoid biosynthesis in α-linolenic acid-deficient models?

Methodological Answer:

  • In vivo protocols: Administer ethyl linolenate (0.1 mL/day) to deficient subjects and monitor plasma 22:6n-3 (DHA) levels via GC-MS. Post-supplementation, DHA increases 3–4×, but urinary PGI3-M remains negligible, indicating limited conversion to anti-inflammatory mediators .

  • Data Table:

    ParameterPre-SupplementationPost-Supplementation (14 days)
    22:6n-3 (RBC)15% of controls60% of controls
    Urinary PGI2-M10× controls20× controls

Q. What limitations exist in modeling the phase behavior of ethyl linolenate in supercritical CO2_22​?

Methodological Answer:

  • Equation of state (EOS) validation: The Peng-Robinson EOS qualitatively predicts critical loci but fails to quantitatively correlate partial molar volume data for ethyl linolenate-CO2_2 mixtures (e.g., deviations >15% at 310 K) .
  • Experimental design: Use high-pressure view cells to map phase boundaries, noting immiscibility at subcritical pressures .

Q. How does ethyl linolenate compare to methyl linolenate in bioactivity and metabolic fate?

Methodological Answer:

  • Bioactivity assays: Compare IC50_{50} values for melanogenesis inhibition (ethyl: 70 μM vs. methyl: Not reported). Ethyl esters generally exhibit higher lipid solubility, enhancing cellular uptake .
  • Metabolic tracing: Use 14C^{14}\text{C}-labeled analogs to track elongation/desaturation pathways in hepatocyte models.

Q. What are the challenges in transitioning ethyl linolenate from in vitro to in vivo studies?

Methodological Answer:

  • Bioavailability barriers: Optimize formulations (e.g., nanoemulsions) to improve absorption, as unmodified ethyl linolenate shows rapid hydrolysis in intestinal lumen .
  • Dose-response conflicts: In humans, 0.2–0.3% of total energy intake is required for clinical efficacy, but higher doses may disrupt n-6:n-3 balance .

Q. How can researchers resolve contradictions in ethyl linolenate’s reported anti-inflammatory effects?

Methodological Answer:

  • Multi-omics integration: Pair lipidomics (e.g., oxylipin profiling) with transcriptomics to identify context-dependent signaling pathways (e.g., NF-κB vs. PPARγ) .
  • Species-specific models: Compare murine macrophage responses to human primary cells, noting divergent COX-2 expression patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.